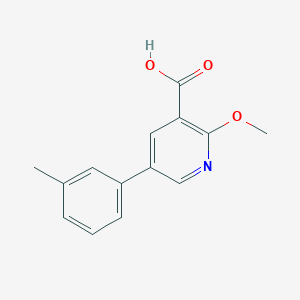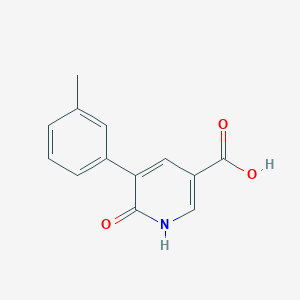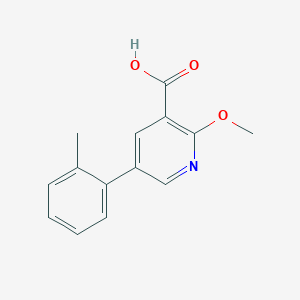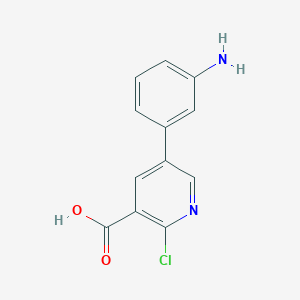
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% (5-AMN) is a synthetic compound that has been studied for its potential applications in scientific research. 5-AMN is a derivative of nicotinic acid, a naturally occurring compound found in some foods. It has been studied for its ability to modulate a variety of biochemical and physiological processes, such as inflammation, oxidative stress, and cell signaling. This article will provide an overview of 5-AMN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用机制
The exact mechanism of action of 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is thought to modulate biochemical and physiological processes by binding to specific receptors in the cell membrane. It is thought to interact with nicotinic acid receptors, as well as other receptors, to affect the activity of various enzymes and proteins involved in inflammation, oxidative stress, and other processes.
Biochemical and Physiological Effects
Studies have shown that 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% can modulate a variety of biochemical and physiological processes. For example, it has been shown to reduce inflammation and oxidative stress, as well as to affect cell signaling pathways. It has also been shown to modulate the activity of various enzymes and proteins involved in inflammation, oxidative stress, and other processes.
实验室实验的优点和局限性
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and has a long shelf life, making it suitable for long-term storage. However, it is also relatively expensive and can be toxic in large doses, making it unsuitable for use in certain experiments.
未来方向
There are several potential future directions for research on 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95%. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted on its potential applications in drug development and environmental toxicology. Additionally, further research could be conducted on its potential use as a therapeutic agent for various diseases and conditions. Finally, further research could be conducted on its potential use as a diagnostic tool for various diseases and conditions.
合成方法
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% can be synthesized using a variety of methods. One approach is the reaction of 3-aminophenol with 2-methoxynicotinic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% as a white solid. Other methods for synthesizing 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% include the reaction of 3-aminophenol with 2-methoxy-1-naphthoic acid in the presence of an acid catalyst, or the reaction of 3-aminophenol with 2-methoxy-1-naphthoic acid in the presence of a base catalyst.
科学研究应用
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used to study the effects of various compounds on biochemical and physiological processes, such as inflammation, oxidative stress, and cell signaling. It has also been used to study the effects of drugs on the nervous system, as well as the effects of environmental toxins on human health.
属性
IUPAC Name |
5-(3-aminophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-12-11(13(16)17)6-9(7-15-12)8-3-2-4-10(14)5-8/h2-7H,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAJYGAQTGXPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686943 |
Source


|
| Record name | 5-(3-Aminophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-29-7 |
Source


|
| Record name | 5-(3-Aminophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














